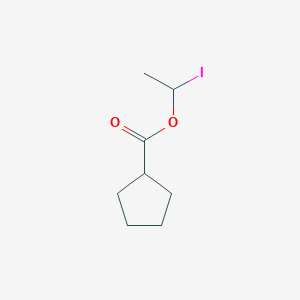
1-Iodoethyl cyclopentanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodoethyl cyclopentanecarboxylate is an organic compound with the molecular formula C8H13IO2. It is an ester derived from cyclopentanecarboxylic acid and 1-iodoethanol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Iodoethyl cyclopentanecarboxylate can be synthesized through the esterification of cyclopentanecarboxylic acid with 1-iodoethanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods: These processes would be optimized for yield and purity, potentially using continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Iodoethyl cyclopentanecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the 1-iodoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products:
Substitution: Formation of new esters or amides.
Reduction: Formation of cyclopentanemethanol derivatives.
Oxidation: Formation of cyclopentanecarboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
1-Iodoethyl cyclopentanecarboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structure.
Material Science: Utilized in the synthesis of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-iodoethyl cyclopentanecarboxylate largely depends on the specific reactions it undergoes. For instance, in substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the ester group is reduced to an alcohol, altering the compound’s reactivity and properties .
Vergleich Mit ähnlichen Verbindungen
Cyclopentanecarboxylic Acid: Shares the cyclopentane ring but lacks the ester and iodine functionalities.
1-Iodoethyl Acetate: Similar ester structure but with an acetate group instead of cyclopentanecarboxylate.
Methyl Cyclopentanecarboxylate: Similar ester structure but with a methyl group instead of 1-iodoethyl
Uniqueness: 1-Iodoethyl cyclopentanecarboxylate is unique due to the presence of both the cyclopentane ring and the 1-iodoethyl ester group.
Eigenschaften
CAS-Nummer |
91871-80-6 |
|---|---|
Molekularformel |
C8H13IO2 |
Molekulargewicht |
268.09 g/mol |
IUPAC-Name |
1-iodoethyl cyclopentanecarboxylate |
InChI |
InChI=1S/C8H13IO2/c1-6(9)11-8(10)7-4-2-3-5-7/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
CTBCRFJJWQNUBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(OC(=O)C1CCCC1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















